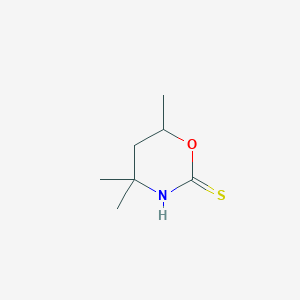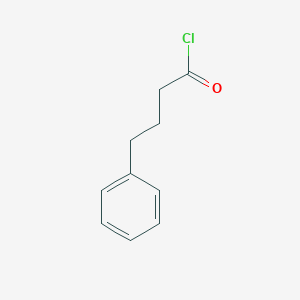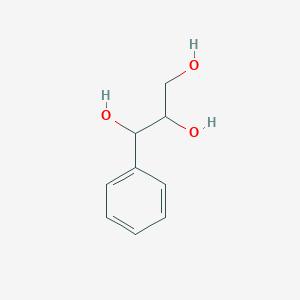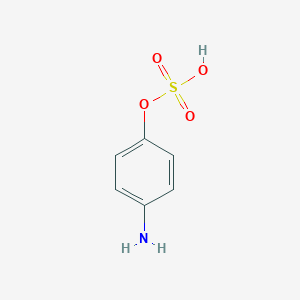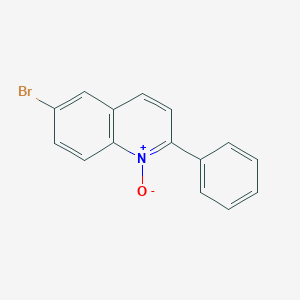
6-Bromo-2-phenylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenylquinoline 1-oxide (abbreviated as PQ) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PQ is a redox-active compound that can be used as a mediator in various biochemical and physiological processes. It has been extensively studied for its potential applications in cancer therapy, oxidative stress, and other related fields.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-phenylquinoline 1-oxide involves its ability to undergo redox reactions. 6-Bromo-2-phenylquinoline 1-oxide can accept or donate electrons, which allows it to participate in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can also generate ROS, which can induce oxidative stress and cell death in cancer cells.
Biochemische Und Physiologische Effekte
6-Bromo-2-phenylquinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and cell death in cancer cells, but it can also protect normal cells from oxidative damage. 6-Bromo-2-phenylquinoline 1-oxide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Bromo-2-phenylquinoline 1-oxide is its ability to selectively induce cell death in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy. However, 6-Bromo-2-phenylquinoline 1-oxide can also induce oxidative stress and damage normal cells if used at high concentrations. Therefore, careful optimization of 6-Bromo-2-phenylquinoline 1-oxide concentration and exposure time is required for lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-Bromo-2-phenylquinoline 1-oxide in scientific research. One potential direction is the development of 6-Bromo-2-phenylquinoline 1-oxide-based cancer therapies. 6-Bromo-2-phenylquinoline 1-oxide can selectively induce cell death in cancer cells, making it a potential candidate for the treatment of various cancers. Another potential direction is the use of 6-Bromo-2-phenylquinoline 1-oxide as a redox mediator in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can be used to detect ROS and measure antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases. Finally, the optimization of 6-Bromo-2-phenylquinoline 1-oxide synthesis and reaction conditions could lead to improved yields and reduced costs, making 6-Bromo-2-phenylquinoline 1-oxide more accessible for scientific research.
Synthesemethoden
The synthesis of 6-Bromo-2-phenylquinoline 1-oxide involves the reaction of 2-phenylquinoline with hydrogen peroxide and hydrobromic acid. The reaction proceeds through the formation of an intermediate compound, which is then oxidized to produce 6-Bromo-2-phenylquinoline 1-oxide. The yield of 6-Bromo-2-phenylquinoline 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-phenylquinoline 1-oxide has been widely used in scientific research due to its unique properties. It has been shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. 6-Bromo-2-phenylquinoline 1-oxide has also been used as a redox mediator in various biochemical and physiological processes, such as the detection of reactive oxygen species (ROS) and the measurement of antioxidant activity.
Eigenschaften
CAS-Nummer |
19051-07-1 |
|---|---|
Produktname |
6-Bromo-2-phenylquinoline 1-oxide |
Molekularformel |
C15H10BrNO |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
6-bromo-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
HSKKYKPCIALQIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
Synonyme |
6-Bromo-2-phenylquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
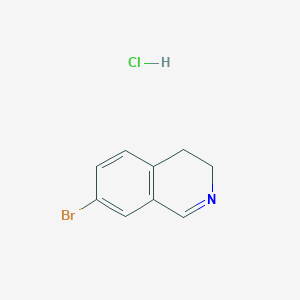
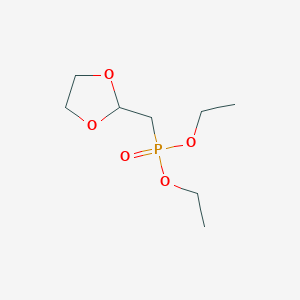

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
